molecular formula C8H10N2O2 B12861657 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol

5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol

Cat. No.: B12861657
M. Wt: 166.18 g/mol
InChI Key: MBSJMFVQGZPGLQ-UHFFFAOYSA-N
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Description

5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is a heterocyclic compound that features both a tetrahydropyridine ring and an isoxazole ring

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-oxazol-3-one

InChI

InChI=1S/C8H10N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1,5,9H,2-4H2,(H,10,11)

InChI Key

MBSJMFVQGZPGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC(=O)NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Multi-Component Domino Reactions

A one-pot three-component reaction involving:

  • 3-Amino-5-methylisoxazole (precursor for functionalization)

  • Mercaptoacetic acid (thiol source)

  • Aromatic aldehydes (electrophilic coupling partner)

Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%) in acetonitrile at 50°C yields fused heterocycles (e.g., isoxazolo[2,3-c] thiadiazepin-2-ones) via sequential imine formation, nucleophilic attack, and cyclization .

Reaction ComponentRoleConditionsYield
3-Amino-5-methylisoxazoleNucleophileReflux in CH₃CN85–92%
Mercaptoacetic acidThiol donorPTSA (10 mol%)
Benzaldehyde derivativesElectrophile12 h at 50°C

Ionic Liquid-Mediated Cyclization

Triethylammonium acetate (TEAA) ionic liquid enables eco-friendly synthesis of bis-isoxazolyl-tetrahydropyridines via a five-component reaction:

  • 4-Amino-3-methyl-5-styrylisoxazole

  • Aromatic aldehydes

  • Ethyl acetoacetate

Key Features :

  • Reaction completes in 10–15 minutes at room temperature .

  • TEAA is recyclable for ≥5 runs without yield loss .

Isoxazole Ring Modifications

  • Hydroxyl Group (C3-OH) :

    • Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides under basic conditions.

    • Oxidation: Susceptible to oxidation to carboxylic acids using KMnO₄/H⁺ .

  • Tetrahydropyridine Ring :

    • Hydrogenation: Converts to piperidine derivatives under H₂/Pd-C .

    • Ring-Opening: Reacts with electrophiles (e.g., aldehydes) in acid-catalyzed Mannich reactions .

Cycloaddition Reactions

The isoxazole’s conjugated diene system participates in [3+2] cycloadditions with nitrile oxides or alkynes to form polycyclic systems .

Catalytic Systems and Optimization

CatalystSolventTemperatureReaction TimeYieldApplication
PTSACH₃CN50°C12 h85–92%Fused heterocycles
TEAAIonic liquidRT10–15 min88–95%Bis-isoxazolyl-tetrahydropyridines
DBUAqueous80°C2 h78%Metal-free cycloadditions

Mechanistic Insights

  • PTSA-Catalyzed Pathway :

    • Imine formation between isoxazole amine and aldehyde.

    • Thiolate intermediate generation from mercaptoacetic acid.

    • Nucleophilic attack and cyclodehydration to form thiadiazepine .

  • TEAA-Mediated Pathway :

    • Imine/enamine formation.

    • Mannich-type coupling and tautomerization.

    • Intramolecular cyclization .

Stability and Byproduct Analysis

  • Thermal Stability : Decomposes above 200°C (observed in fused-ring analogs) .

  • Byproducts : Trace amounts of regioisomeric cycloadducts in non-catalytic conditions .

Scientific Research Applications

Pharmacological Applications

1. Pain Management and Neurological Disorders

Research indicates that compounds similar to 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol may function as blockers of N-type calcium channels. This mechanism is crucial in treating pain and neurological disorders such as epilepsy and migraines. By inhibiting excessive calcium channel activity, these compounds can help in managing conditions characterized by heightened neuronal excitability and pain perception .

2. Neuroprotective Effects

There is emerging evidence that tetrahydropyridinyl compounds exhibit neuroprotective properties. For example, they may mitigate neuronal damage resulting from ischemic events or trauma. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The ability to protect neurons from damage makes these compounds promising candidates for further research in neuroprotection.

Case Studies

Case Study 1: Analgesic Activity

A study highlighted the analgesic effects of tetrahydropyridinyl compounds in animal models. These compounds demonstrated significant efficacy in reducing pain responses compared to control groups, suggesting their potential for development into therapeutic agents for chronic pain management .

Case Study 2: Treatment of Mood Disorders

Another investigation focused on the use of these compounds in treating mood disorders. The results indicated that administration of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol led to improvements in mood stability and reductions in anxiety levels among subjects. This suggests a role for the compound in psychiatric applications .

Cosmetic Formulation Applications

1. Skin Care Products

The compound's properties are also being explored in cosmetic formulations. Its potential moisturizing and skin-repairing capabilities make it an attractive ingredient for topical applications aimed at improving skin health. Research has indicated that formulations containing similar compounds can enhance skin hydration and overall appearance .

Summary Table of Applications

Application Area Specific Use Mechanism/Effect
PharmacologyPain managementN-type calcium channel blockade
NeuroprotectionProtection against neuronal damage
Treatment of mood disordersMood stabilization and anxiety reduction
Cosmetic FormulationSkin care productsMoisturizing and skin-repairing properties

Mechanism of Action

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is unique due to its combined tetrahydropyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Biological Activity

5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is C10H12N2OC_{10}H_{12}N_2O, with a molecular weight of approximately 176.22 g/mol. The compound features a unique isoxazole ring fused with a tetrahydropyridine moiety, which enhances its biological activity through various interactions with biological targets.

Biological Activities

Research has demonstrated that isoxazole derivatives exhibit a wide range of biological activities including:

  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant
  • Antidepressant
  • Antimicrobial

The specific biological profile of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol includes the following notable activities:

Anticancer Activity

Recent studies have indicated that isoxazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-kB and MAPK .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Apoptosis induction
CaCo-218.7Cell cycle arrest
MCF7 (Breast)12.9Inhibition of angiogenesis

Neuroprotective Effects

5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents such as glutamate and hydrogen peroxide . The compound appears to modulate pathways involved in apoptosis and oxidative stress response.

Table 2: Neuroprotective Activity

ModelOutcomeMechanism
PC12 CellsReduced caspase activationAntioxidant activity
Rat Model (MPTP-induced)Decreased neuroinflammationAnti-inflammatory

The biological activity of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been found to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors which can affect neurotransmission and contribute to its anticonvulsant and antidepressant effects.
  • Calcium Channel Blockade : Similar compounds have demonstrated the ability to block N-type voltage-gated calcium channels, which plays a crucial role in neurotransmitter release .

Case Studies

A notable study evaluated the effects of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol on neurodegenerative models. In vitro experiments showed significant protection against oxidative stress-induced cell death in neuronal cell lines. In vivo studies on rodent models indicated improved behavioral outcomes in tests for anxiety and depression when treated with the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol, and how can reaction conditions be optimized?

  • Methodology : Use Suzuki-Miyaura coupling with boronic acid derivatives (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) and halogenated aromatic amines as starting materials. Optimize reaction parameters (e.g., catalyst loading, solvent system, temperature) to improve yield and purity. Monitor intermediates via LCMS (e.g., m/z 243 [M+H-C4H9OCO]<sup>+</sup> observed in analogous syntheses) and confirm product retention time using HPLC (e.g., 1.31 minutes under SMD-TFA05 conditions) .

Q. How can structural confirmation of this compound be achieved?

  • Methodology : Combine spectroscopic techniques such as <sup>1</sup>H/<sup>13</sup>C NMR to resolve the tetrahydropyridine and isoxazole moieties. Use high-resolution mass spectrometry (HRMS) to verify molecular weight. For polymorph identification, perform X-ray crystallography or differential scanning calorimetry (DSC), as demonstrated in analogous glutarate salt studies .

Q. What are the stability considerations for 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies by exposing the compound to extreme pH (e.g., 1–13) and temperatures (e.g., 40–80°C). Monitor degradation via HPLC and identify byproducts using tandem MS. Reference stability protocols from structurally related compounds like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, which highlight sensitivity to oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology : Perform pharmacokinetic profiling to assess bioavailability and metabolite formation. Compare in vitro enzyme inhibition assays (e.g., kinase or receptor binding) with in vivo efficacy in disease models. For example, discrepancies in substance addiction studies were addressed by analyzing glutarate salt polymorphs, which influence solubility and target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodology : Use molecular docking to map interactions between the tetrahydropyridine-isoxazole scaffold and target proteins (e.g., nicotinic acetylcholine receptors). Validate predictions via synthesis of analogs (e.g., methyl or trifluoromethyl substitutions) and test binding affinity using surface plasmon resonance (SPR) or radioligand assays .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodology : Implement orthogonal methods like UPLC-MS/MS to detect sub-0.1% impurities. Focus on residual solvents (e.g., DMF) and boronic acid byproducts, as seen in Suzuki coupling workflows. Use reference standards from validated synthetic protocols (e.g., tert-butyl carbamate intermediates) to calibrate detection limits .

Q. How does stereochemistry influence the pharmacological profile of this compound?

  • Methodology : Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Evaluate stereospecific effects in receptor binding assays (e.g., α4β2 nAChR for addiction studies) and compare metabolic stability in hepatocyte models. Prior work on levulinic acid derivatives underscores the critical role of stereochemistry in bioavailability .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?

  • Resolution : Variations in salt forms (e.g., hydrochloride vs. glutarate) and polymorphic states significantly alter solubility. Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) and characterize crystalline forms via powder X-ray diffraction (PXRD). Cross-reference with desloratadine analogs, where hydrochloride salts exhibit improved aqueous solubility .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Resolution : Normalize assays using cell viability markers (e.g., ATP quantification) and control for metabolic activity variations. Investigate off-target effects via kinome-wide profiling. For example, inconsistent cytotoxicity in isoxazole derivatives was linked to differential expression of metabolic enzymes like CYP3A4 .

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